![molecular formula C10H10BrN B3178420 2-(2-bromoethyl)-1H-indole CAS No. 557107-03-6](/img/structure/B3178420.png)
2-(2-bromoethyl)-1H-indole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- 2-(2-Bromoaryl)-1H-indoles are used in the synthesis of indolo[2,1-a]isoquinolines, which are created through a process involving coupling and cyclization with 1,3-diketones. This process, facilitated by microwave irradiation, uses copper(I) iodide and a base, yielding moderate to good results (Lee et al., 2018).
- The synthesis and functionalization of indoles, including 2-(2-bromoethyl)-1H-indole, have been extensively researched, leveraging palladium-catalyzed reactions. These reactions are adaptable to various functionalities and complex molecules (Cacchi & Fabrizi, 2005).
- A one-pot approach has been developed for creating 1,2-disubstituted indoles using Cu(II)-catalyzed coupling/cyclization. This method is efficient for synthesizing a range of indole derivatives from 2-alkynylanilines and boronic acids (Gao et al., 2014).
Pharmaceutical and Biological Research
- Research on indole derivatives, including 2-(2-bromoethyl)-1H-indole, shows they have diverse biological activities, like anticancer, antibacterial, and antioxidant properties. These properties make them valuable for drug development and pharmaceutical applications (Sravanthi & Manju, 2016).
- Indole derivatives synthesized from 2-(2-bromoethyl)-1H-indole are explored for their application in anion sensing. Their ability to recognize and sense specific anions through color changes and spectroscopic methods signifies their potential in technological applications (Bayindir & Saracoglu, 2016).
Photophysical and Material Science Applications
- New fluorescent indole derivatives synthesized from 2-(2-bromoethyl)-1H-indole show promise as fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity. Their selective response to fluoride ions further expands their potential applications in material science and sensor technology (Pereira et al., 2010).
properties
IUPAC Name |
2-(2-bromoethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCDTRUNWZWKQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624041 | |
Record name | 2-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromoethyl)-1H-indole | |
CAS RN |
557107-03-6 | |
Record name | 2-(2-Bromoethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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